molecular formula C12H18NO4- B12359967 1-Azaspiro[3.3]heptane-1,6-dicarboxylic acid, 1-(1,1-dimethylethyl) ester

1-Azaspiro[3.3]heptane-1,6-dicarboxylic acid, 1-(1,1-dimethylethyl) ester

Cat. No.: B12359967
M. Wt: 240.28 g/mol
InChI Key: PLTMDLGZYGFWOV-UHFFFAOYSA-M
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Description

1-Azaspiro[3.3]heptane-1,6-dicarboxylic acid, 1-(1,1-dimethylethyl) ester is a spirocyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties. This compound is a derivative of 1-azaspiro[3.3]heptane, which is known for its bioisosteric properties, making it a valuable scaffold in drug design .

Preparation Methods

The synthesis of 1-azaspiro[3.3]heptane-1,6-dicarboxylic acid, 1-(1,1-dimethylethyl) ester typically involves a multi-step process. One common method includes the thermal [2+2] cycloaddition between endocyclic alkenes and the Graf isocyanate (ClO2S NCO), resulting in spirocyclic β-lactams. These β-lactams are then reduced using alane to produce the desired spirocyclic compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

1-Azaspiro[3.3]heptane-1,6-dicarboxylic acid, 1-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like alane, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Azaspiro[3.3]heptane-1,6-dicarboxylic acid, 1-(1,1-dimethylethyl) ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-azaspiro[3.3]heptane-1,6-dicarboxylic acid, 1-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets. As a bioisostere of piperidine, it can mimic the biological activity of piperidine-containing compounds. This allows it to bind to similar receptors and enzymes, modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

1-Azaspiro[3.3]heptane-1,6-dicarboxylic acid, 1-(1,1-dimethylethyl) ester is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. Similar compounds include:

These compounds share some structural similarities but differ in their specific chemical and biological properties, making this compound a unique and valuable compound in various fields of research.

Properties

Molecular Formula

C12H18NO4-

Molecular Weight

240.28 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[3.3]heptane-6-carboxylate

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-5-4-12(13)6-8(7-12)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)/p-1

InChI Key

PLTMDLGZYGFWOV-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)N1CCC12CC(C2)C(=O)[O-]

Origin of Product

United States

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